2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
2-Iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 3,4,5-trimethoxyphenyl group and a 2-iodobenzamide moiety. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and capacity for hydrogen bonding, while the 3,4,5-trimethoxyphenyl group is associated with microtubule-targeting activity, as seen in combretastatin analogs . This compound is hypothesized to exhibit anticancer, antimicrobial, or antifungal activities, aligning with trends observed in structurally related 1,3,4-oxadiazoles .
Properties
IUPAC Name |
2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN3O5/c1-24-13-8-10(9-14(25-2)15(13)26-3)17-21-22-18(27-17)20-16(23)11-6-4-5-7-12(11)19/h4-9H,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEKHMUYWDVHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16IN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the trimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a trimethoxyphenyl derivative, often using a coupling reagent.
Iodination: The iodination of the benzamide moiety can be performed using iodine or an iodine-containing reagent under oxidative conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups present.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce more complex biaryl structures.
Scientific Research Applications
Medicinal chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-cancer or anti-inflammatory agents.
Biological studies: Its ability to interact with various biological targets can be exploited in studies of enzyme inhibition or receptor binding.
Material science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Antimicrobial Derivatives
N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides These compounds, synthesized via condensation of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-arylacetamides, exhibit broad-spectrum antimicrobial activity. The sulfanyl (-S-) linker enhances solubility and may facilitate membrane penetration. For instance, derivatives with electron-withdrawing substituents (e.g., nitro groups) on the arylacetamide showed superior antifungal activity against Candida albicans compared to the unsubstituted parent compound .
Anticancer Derivatives
5-(3,4,5-Trimethoxyphenyl)-3-(4-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)Phenyl)-1,2,4-Oxadiazole (Compound 19b)
This bis-oxadiazole derivative demonstrated potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines (IC₅₀ = 1.2–2.8 µM), outperforming doxorubicin in some assays. The dual oxadiazole rings and trimethoxyphenyl groups likely synergize to disrupt microtubule dynamics or induce apoptosis . The target compound replaces one oxadiazole with a benzamide group, which may reduce steric hindrance and improve binding to alternative targets, such as kinases or DNA topoisomerases.
4-Methyl-N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide
A structural analog with a methyl substituent instead of iodine showed moderate antifungal activity but lower cytotoxicity in cancer models compared to iodinated derivatives. This highlights the critical role of halogen substituents in bioactivity; iodine’s larger atomic radius and polarizability may enhance van der Waals interactions or halogen bonding with target proteins .
Antifungal Derivatives
LMM5 and LMM11
These 1,3,4-oxadiazoles, containing sulfamoyl and furan groups, inhibited Candida albicans growth (MIC = 8–32 µg/mL) by targeting thioredoxin reductase. The absence of a halogen in these compounds contrasts with the target molecule, where iodine could improve target affinity or resistance to enzymatic degradation .
Structure-Activity Relationship (SAR) Analysis
Biological Activity
2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structure incorporates an oxadiazole moiety, known for its diverse pharmacological properties, which enhances the compound's potential efficacy against various biological targets.
Chemical Structure
The molecular formula of 2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the 3,4,5-trimethoxyphenyl group is crucial for enhancing biological activity. The oxadiazole ring is synthesized through cyclization reactions that involve appropriate nitrogen and carbon sources.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to 2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have shown promising results against various bacterial strains. A study indicated that oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of 2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been explored in various cancer cell lines. It demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of oxadiazole derivatives. The presence of electron-donating groups like methoxy enhances the lipophilicity and cellular uptake of the compound. Studies suggest that modifications at the benzamide position can significantly influence both antimicrobial and anticancer activities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Reported MIC values < 10 µg/mL against E. coli and S. aureus |
| Study B | Anticancer | Induced apoptosis in MCF-7 cells with IC50 = 15 µM |
| Study C | SAR Analysis | Identified that methoxy substitutions improved activity by 30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
